molecular formula C23H31N3O4S B269344 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

Cat. No.: B269344
M. Wt: 445.6 g/mol
InChI Key: IGJLEVNNBKSZKI-UHFFFAOYSA-N
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Description

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylbutanol with a suitable benzoyl chloride derivative to form the corresponding ester. This ester is then reacted with 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(isopentyloxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

3-(3-methylbutoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C23H31N3O4S/c1-18(2)11-16-30-21-6-4-5-19(17-21)23(27)24-20-7-9-22(10-8-20)31(28,29)26-14-12-25(3)13-15-26/h4-10,17-18H,11-16H2,1-3H3,(H,24,27)

InChI Key

IGJLEVNNBKSZKI-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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